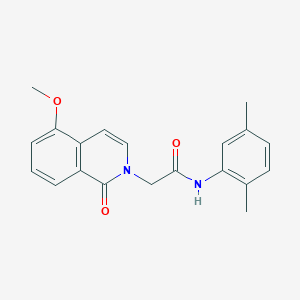
N-(2,5-dimethylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,5-dimethylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide, commonly known as DMAA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. DMAA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 278.36 g/mol.
Scientific Research Applications
Structural Aspects and Properties
Karmakar, A., Sarma, R., & Baruah, J. (2007) conducted a study on structural aspects of similar amide-containing isoquinoline derivatives. They discovered that these compounds form crystalline salts with mineral acids and host-guest complexes with certain organic compounds, exhibiting strong fluorescence emission. This indicates potential applications in material sciences and fluorescence studies Karmakar et al., 2007.
Synthesis Techniques
King, F. (2007) described a high-yielding cyclisation process involving similar acetamide compounds, highlighting efficient methods for synthesizing complex organic molecules. Such techniques are crucial for developing pharmaceuticals and other organic compounds King, 2007.
Insecticidal Activity
Bakhite, E. A., Abd-Ella, A. A., El-Sayed, M., & Abdel-Raheem, S. A. (2014) investigated the insecticidal activity of pyridine derivatives, akin to the compound . They found significant insecticidal activities, suggesting potential applications in agriculture and pest control Bakhite et al., 2014.
Antitumor Activity
Al-Suwaidan, I. A. et al. (2016) explored similar quinazolinone analogues for antitumor activity, finding promising results against various cancer cell lines. This highlights the potential of such compounds in cancer research and therapy Al-Suwaidan et al., 2016.
Fungicidal Properties
Bardiot, D. et al. (2015) identified acetamide derivatives with significant fungicidal activity against Candida and Aspergillus species. This points to potential applications in antifungal treatments and agricultural fungicides Bardiot et al., 2015.
Potential Analgesic Applications
Park, N. et al. (1995) studied the crystal structure of a related capsaicinoid, finding applications in pain management due to its analgesic properties Park et al., 1995.
Neuroprotection in Japanese Encephalitis
Ghosh, J. et al. (2008) synthesized a novel anilidoquinoline derivative showing significant antiviral and neuroprotective effects against Japanese encephalitis. This suggests potential therapeutic applications in combating viral encephalitis Ghosh et al., 2008.
Molecular Docking and Spectroscopy Studies
El-Azab, A. et al. (2016) conducted a comprehensive structural and vibrational study on similar compounds. Their research can contribute to understanding the molecular interactions of these compounds, useful in drug design and material sciences El-Azab et al., 2016.
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-13-7-8-14(2)17(11-13)21-19(23)12-22-10-9-15-16(20(22)24)5-4-6-18(15)25-3/h4-11H,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOQHMNDZAPWJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

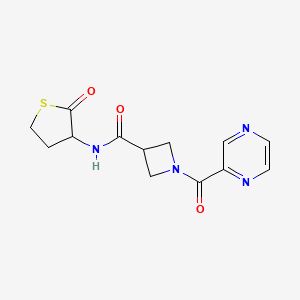
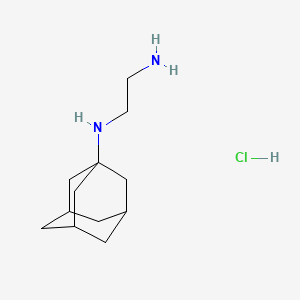
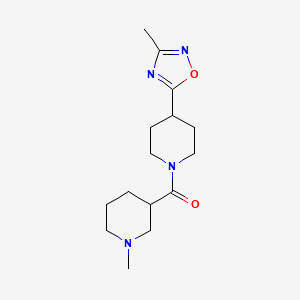
![tert-Butyl (6-amino-7-iodo-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate](/img/structure/B2653511.png)
![N-(2-(1H-indol-3-yl)ethyl)-3-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)propanamide](/img/structure/B2653512.png)
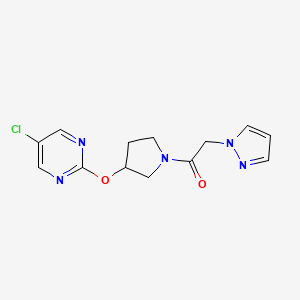

![N'-[(E)-(4-chlorophenyl)methylidene]-1-(phenylsulfonyl)-4-piperidinecarbohydrazide](/img/structure/B2653519.png)
![2-[3-Methyl-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B2653520.png)
![2-[4-(Oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetonitrile](/img/structure/B2653521.png)
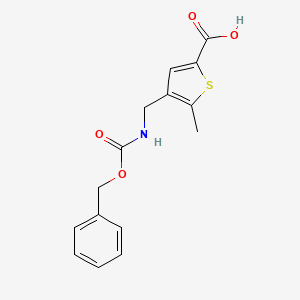
![2-(1-(3,5-dimethoxybenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate](/img/structure/B2653527.png)
![3-Methoxy-4-[(4-methoxy-3,5-dimethylpyridin-2-yl)methoxy]benzaldehyde](/img/structure/B2653530.png)
![N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2653531.png)